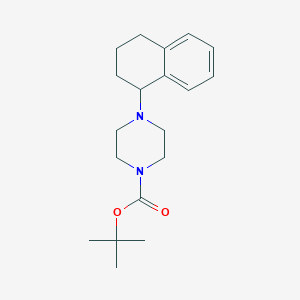![molecular formula C18H18O6 B13882026 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid is an organic compound with the molecular formula C20H18O9 It is a derivative of benzoic acid and is characterized by the presence of ethoxyethoxy groups attached to the benzoyl and benzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 2-bromoethyl ethyl ether, followed by further reactions to introduce the ethoxyethoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties
Mécanisme D'action
The mechanism of action of 4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxyethoxy groups can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with enzymes or receptors. The benzoyl and benzoic acid moieties can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Ethoxyethoxy)benzoic acid: A simpler derivative with similar functional groups but lacking the benzoyl moiety.
4,4’-Oxybis(benzoic acid): A related compound with two benzoic acid units connected by an ether linkage.
4,4’-[1,2-Pentanediylbis(oxy)]bis(benzoic acid): Another similar compound with a different linker between the benzoic acid units.
Uniqueness
4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid is unique due to the presence of both benzoyl and benzoic acid moieties, along with the ethoxyethoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C18H18O6 |
|---|---|
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-[4-(2-ethoxyethoxy)benzoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H18O6/c1-2-22-11-12-23-15-7-5-14(6-8-15)18(21)24-16-9-3-13(4-10-16)17(19)20/h3-10H,2,11-12H2,1H3,(H,19,20) |
Clé InChI |
BAIQVQLLZUFAHO-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


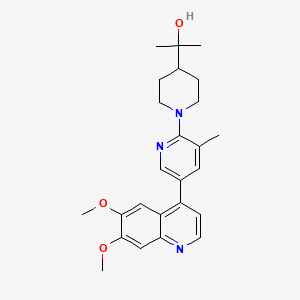
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
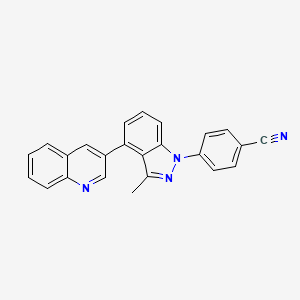
![5-[2-(benzyloxy)ethyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13881961.png)
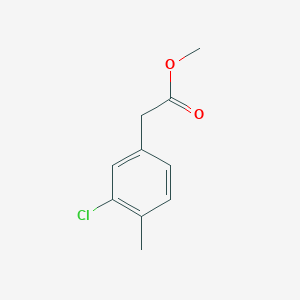
![tert-butyl N-[3-[(5-nitropyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13881966.png)
![2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
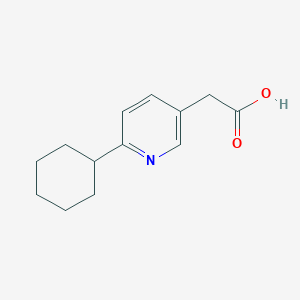

![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)


